molecular formula C15H12ClF3N6O B2393762 1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine CAS No. 321432-46-6

1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

Cat. No.: B2393762
CAS No.: 321432-46-6
M. Wt: 384.75
InChI Key: WONUSPZVDHVGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine (CAS: 321432-45-5) features a tetrazole core substituted with an N,N-dimethylamine group at position 5. The phenyl ring at position 1 of the tetrazole is further linked via an ether bond to a 3-chloro-5-(trifluoromethyl)pyridine moiety . Its molecular formula is C₁₅H₁₂ClF₃N₆O (molar mass: 384.74 g/mol).

Properties

IUPAC Name

1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N,N-dimethyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N6O/c1-24(2)14-21-22-23-25(14)10-4-3-5-11(7-10)26-13-12(16)6-9(8-20-13)15(17,18)19/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONUSPZVDHVGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=CC(=CC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine , also known by its CAS number 339023-71-1, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

  • Molecular Formula : C17H14ClF3N2O2
  • Molecular Weight : 370.75 g/mol
  • CAS Number : 339023-71-1
  • Melting Point : Not available
  • Boiling Point : Estimated at 467.0 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the tetraazole ring is often linked to enhanced antimicrobial activity. For example:

CompoundActivityReference
Compound AIC50 = 5 µg/mL against E. coli
Compound BIC50 = 10 µg/mL against S. aureus

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. The SAR analysis suggests that modifications in the pyridine and phenyl rings can significantly affect cytotoxicity.

ModificationIC50 (µg/mL)Observations
Cl substitution on phenyl1.61 ± 1.92Enhanced activity against cancer cell lines
Trifluoromethyl group1.98 ± 1.22Increased lipophilicity improves membrane penetration

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar compounds have shown to interfere with nucleic acid synthesis, leading to cell death.
  • Apoptosis Induction : Studies indicate that the compound may trigger apoptotic pathways in cancer cells.

Study on Antitumor Efficacy

A specific study evaluated the antitumor efficacy of the compound on various cancer cell lines including HT-29 (colon cancer) and Jurkat (leukemia). The results demonstrated a dose-dependent response with significant inhibition of cell proliferation at concentrations above 10 µg/mL.

Study on Antimicrobial Properties

Another research focused on the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound exhibited a broad spectrum of activity, particularly effective against multi-drug resistant strains.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Key findings from SAR studies include:

  • The tetraazole ring is essential for biological activity; modifications here can lead to loss of efficacy.
  • The trifluoromethyl group enhances lipophilicity, improving cellular uptake.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anticancer properties. Studies indicate that derivatives of tetraazolamines exhibit significant growth inhibition against various cancer cell lines. For instance, related compounds have shown percent growth inhibitions (PGIs) exceeding 80% against specific cancer types such as SNB-19 and OVCAR-8 . The incorporation of trifluoromethyl and chloro groups enhances the lipophilicity and biological activity of the molecule.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs possess antimicrobial properties. The introduction of the tetraazole ring can enhance the interaction with microbial targets, making it a candidate for developing new antibiotics or antifungal agents.

Agricultural Chemistry

The compound's properties may also extend to agricultural applications as a potential pesticide or herbicide. Its ability to disrupt biological processes in pests could be explored further through structure-activity relationship (SAR) studies.

Material Science

Due to its unique chemical structure, this compound may be utilized in the development of advanced materials, such as polymers or coatings that require specific thermal or chemical stability. The incorporation of fluorinated groups can impart desirable characteristics like hydrophobicity.

Case Study 1: Anticancer Activity

In a study published in ACS Omega, a series of N-aryl derivatives were synthesized and evaluated for their anticancer activity. The compound demonstrated substantial efficacy against multiple cancer cell lines, indicating its potential as a lead compound for cancer therapy .

Case Study 2: Antimicrobial Screening

Another study focused on the synthesis of related tetraazole compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the pyridine moiety was crucial for enhancing the bioactivity of these compounds .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant anticancer activity with PGIs up to 86%
Antimicrobial ActivityEffective against various bacterial strains
Agricultural ChemistryPotential use as a pesticide due to biological activity
Material SciencePossible applications in advanced materials due to thermal stability

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights structural similarities and differences with key analogs:

Compound Name & Source Core Structure Key Substituents Molecular Formula Molar Mass (g/mol)
Target Compound 1H-tetrazole - N,N-dimethylamine (position 5)
- 3-(3-chloro-5-(trifluoromethyl)pyridinyloxy)phenyl (position 1)
C₁₅H₁₂ClF₃N₆O 384.74
N,N-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-amine 1H-tetrazole - N,N-dimethylamine (position 5)
- 4-(trifluoromethoxy)phenyl (position 1)
C₁₀H₁₀F₃N₅O 273.21
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine 1H-1,2,4-triazole - 3-Chloro-5-(trifluoromethyl)pyridinyl-difluoromethyl (position 3) C₁₀H₆ClF₅N₅ 343.63
5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine 1,3,4-thiadiazole - 4-Chloro-1-methylpyrazole (position 5)
- 3-chlorophenylamine (position 2)
C₁₂H₉Cl₂N₅S 326.20

Key Observations:

  • Core Heterocycle: The tetrazole in the target compound offers distinct electronic properties compared to triazoles () or thiadiazoles ().
  • Substituent Effects: The trifluoromethylpyridinyloxy group in the target compound increases steric bulk and lipophilicity compared to the trifluoromethoxy group in ’s analog. This may enhance membrane permeability but reduce metabolic stability .
  • Halogenation: Chlorine and fluorine atoms in all compounds improve resistance to oxidative degradation. The difluoromethyl group in ’s triazole may further modulate electronic effects .

Q & A

Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?

Answer:
The compound should be characterized using a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR to confirm proton and carbon environments, particularly aromatic protons from the pyridine and phenyl rings, and the dimethylamine group .
  • Infrared (IR) Spectroscopy : To identify functional groups like C-Cl (stretch ~700 cm1^{-1}), C-F (trifluoromethyl, ~1100–1250 cm1^{-1}), and N-H/N-methyl stretches .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation patterns to validate the tetraazole core .

Advanced: How can discrepancies between computational and experimental molecular conformations be resolved?

Answer:
Discrepancies often arise from approximations in computational models. To address this:

  • Use Density Functional Theory (DFT) with the B3LYP/6-311G(d,p) basis set to optimize geometry and compare bond lengths/angles with single-crystal X-ray diffraction data .
  • Analyze intramolecular interactions (e.g., hydrogen bonds, steric effects) that may stabilize specific conformations in the solid state but not in silico .
  • Validate computational models by correlating calculated vibrational frequencies (IR) or NMR chemical shifts with experimental data .

Basic: What synthetic routes are documented for this compound?

Answer:
Synthesis typically involves:

Cyclocondensation : Reacting precursors like 3-chloro-5-(trifluoromethyl)-2-pyridinol with chlorophenyl intermediates under basic conditions (e.g., K2_2CO3_3) to form the ether linkage .

Triazole/Tetraazole Formation : Using Huisgen cycloaddition or nitrene insertion to assemble the tetraazole ring, followed by dimethylamine substitution .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced: How should researchers design experiments to evaluate biological activity?

Answer:
Focus on structural motifs linked to bioactivity:

  • In vitro assays : Test enzyme inhibition (e.g., kinases) using the trifluoromethyl group’s electron-withdrawing properties to mimic transition-state analogs .
  • Cell-based studies : Screen for anticancer activity by assessing apoptosis markers (e.g., caspase-3 activation) in cell lines sensitive to pyridine/triazole derivatives .
  • Control experiments : Compare activity against analogs lacking the chloro or trifluoromethyl groups to establish structure-activity relationships (SAR) .

Basic: Which functional groups are critical for reactivity and bioactivity?

Answer:
Key groups include:

  • Trifluoromethyl (-CF3_3) : Enhances metabolic stability and lipophilicity, influencing membrane penetration .
  • Chloro substituent : Increases electrophilicity, aiding interactions with nucleophilic residues in target proteins .
  • Tetraazole core : Participates in hydrogen bonding and π-π stacking, crucial for binding affinity .

Advanced: How can structure-activity relationships (SAR) be analyzed for the trifluoromethyl and chloro groups?

Answer:

Substituent Role in SAR Evidence
Trifluoromethyl (-CF3_3)Enhances binding to hydrophobic pockets; increases resistance to oxidative metabolism
Chloro (-Cl)Stabilizes ligand-receptor interactions via halogen bonding; modulates solubility
Dimethylamine (-N(CH3_3)2_2)Improves solubility and pharmacokinetics; reduces toxicity

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate) to separate by polarity .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis .
  • HPLC : For analytical purity checks, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How should contradictory bioactivity data across studies be addressed?

Answer:

  • Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic inhibition + cell viability assays) .
  • Purity Verification : Ensure ≥95% purity via HPLC and elemental analysis to rule out impurities as confounding factors .
  • Dose-Response Curves : Establish EC50_{50} values under standardized conditions (pH, temperature) .

Basic: How stable is this compound under varying storage conditions?

Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for similar compounds) .
  • pH Stability : Store in neutral buffers (pH 6–8) at –20°C; avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the tetraazole ring .

Advanced: What strategies optimize solvent selection for synthesis?

Answer:

  • Polar Aprotic Solvents : DMF or DMSO for reactions requiring high polarity (e.g., cyclocondensation) .
  • Low-Boiling Solvents : Dichloromethane or THF for stepwise reactions needing easy removal .
  • Green Chemistry : Substitute toxic solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF for sustainable synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.